

(5-Methylpyrazin-2-yl)methanol physical and chemical properties

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Compound of Interest

Compound Name: (5-Methylpyrazin-2-yl)methanol

Cat. No.: B1296893

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An In-depth Technical Guide to (5-Methylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(5-Methylpyrazin-2-yl)methanol** (CAS No: 61892-95-3). The document consolidates available data on its structure, properties, and safety, alongside detailed experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

(5-Methylpyrazin-2-yl)methanol, also known as 2-hydroxymethyl-5-methylpyrazine, is a heterocyclic organic compound. While extensive experimental data for this specific molecule is not readily available in public literature, its fundamental properties have been computed and are summarized below.

Identification and Structure

Property	Value	Source
IUPAC Name	(5-methylpyrazin-2-yl)methanol	--INVALID-LINK--[1]
Synonyms	5-Methyl-2-pyrazinemethanol, 2-Hydroxymethyl-5-methylpyrazine	--INVALID-LINK--[1]
CAS Number	61892-95-3	--INVALID-LINK--[1]
Molecular Formula	C ₆ H ₈ N ₂ O	--INVALID-LINK--[1]
Molecular Weight	124.14 g/mol	--INVALID-LINK--[1]
Canonical SMILES	<chem>CC1=CN=C(C=N1)CO</chem>	--INVALID-LINK--[1]
InChI Key	QYANNJBVADZUDN-UHFFFAOYSA-N	--INVALID-LINK--[1]

Computed Physicochemical Properties

Property	Value	Source
XLogP3	-0.7	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--[1]
Rotatable Bond Count	1	--INVALID-LINK--[1]
Exact Mass	124.063663 g/mol	--INVALID-LINK--[1]
Monoisotopic Mass	124.063663 g/mol	--INVALID-LINK--[1]
Topological Polar Surface Area	46 Å ²	--INVALID-LINK--[1]
Heavy Atom Count	9	--INVALID-LINK--[1]

Experimental Physical Properties

Direct experimental data for the physical properties of **(5-Methylpyrazin-2-yl)methanol** are limited. The following represents the available experimental data:

Property	Value	Source
Kovats Retention Index (standard polar)	2075	--INVALID-LINK--[1]

Note: Melting point, boiling point, and solubility data are not readily available in the searched literature.

Spectral Data

Detailed experimental spectra for **(5-Methylpyrazin-2-yl)methanol** are not widely published. However, based on its structure, the following are the expected spectral characteristics.

Mass Spectrometry

- Expected Molecular Ion (M⁺): $m/z = 124$
- Expected [M+H]⁺: $m/z = 125$
- Key Fragmentation Patterns: Loss of the hydroxymethyl group (-CH₂OH, 31 amu) leading to a fragment at $m/z = 93$. Alpha-cleavage is also possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Expected signals would include peaks for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two aromatic protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring.
- ¹³C NMR: Expected signals would correspond to the six carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the four carbons of the pyrazine ring.

Infrared (IR) Spectroscopy

- Key Expected Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching absorptions for the

aromatic and alkyl groups. C=N and C=C stretching vibrations characteristic of the pyrazine ring in the 1400-1600 cm^{-1} region. C-O stretching absorption around 1000-1260 cm^{-1} .

Experimental Protocols

One-Pot Synthesis of 2-Hydroxymethyl-5-methylpyrazine

An efficient and environmentally friendly one-pot synthesis has been reported for 2-hydroxymethyl-5-methylpyrazine from renewable resources.[\[2\]](#)[\[3\]](#)

Materials:

- 1,3-Dihydroxyacetone
- Diammonium phosphate
- Dioxane
- Water

Procedure:

- The reaction is carried out in a mixture of dioxane and water as the solvent.
- 1,3-dihydroxyacetone and diammonium phosphate are combined in the reaction vessel.
- The pH of the mixture is adjusted to a range of 8.0–9.1.
- The reaction mixture is heated to 90 °C for 1 hour.
- Following the reaction, the product, 2-hydroxymethyl-5-methylpyrazine, can be isolated and purified using standard techniques such as extraction and chromatography.

This method has been reported to achieve a product yield as high as 72%.[\[2\]](#)[\[3\]](#)

Proposed Analytical Protocols

The following are general protocols for the spectral analysis of **(5-Methylpyrazin-2-yl)methanol**.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- **Data Analysis:** Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** Place a small amount of the sample on a diamond ATR crystal for analysis.
- **Acquisition:** Record the FTIR spectrum from 4000 to 400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands for the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile.
- **Acquisition:** Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
- **Data Analysis:** Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support structural elucidation.

Biological Activity

Specific biological activities and signaling pathway involvement for **(5-Methylpyrazin-2-yl)methanol** are not extensively documented in the scientific literature. However, the pyrazine

scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. [4] Derivatives of pyrazine are being investigated for various therapeutic applications. [4][5] Further research is required to determine the specific biological profile of **(5-Methylpyrazin-2-yl)methanol**.

Safety and Handling

(5-Methylpyrazin-2-yl)methanol is classified with the following GHS hazards:

- H302: Harmful if swallowed (Acute toxicity, oral)[1]
- H315: Causes skin irritation (Skin corrosion/irritation)[1]
- H318: Causes serious eye damage (Serious eye damage/eye irritation)[1]
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

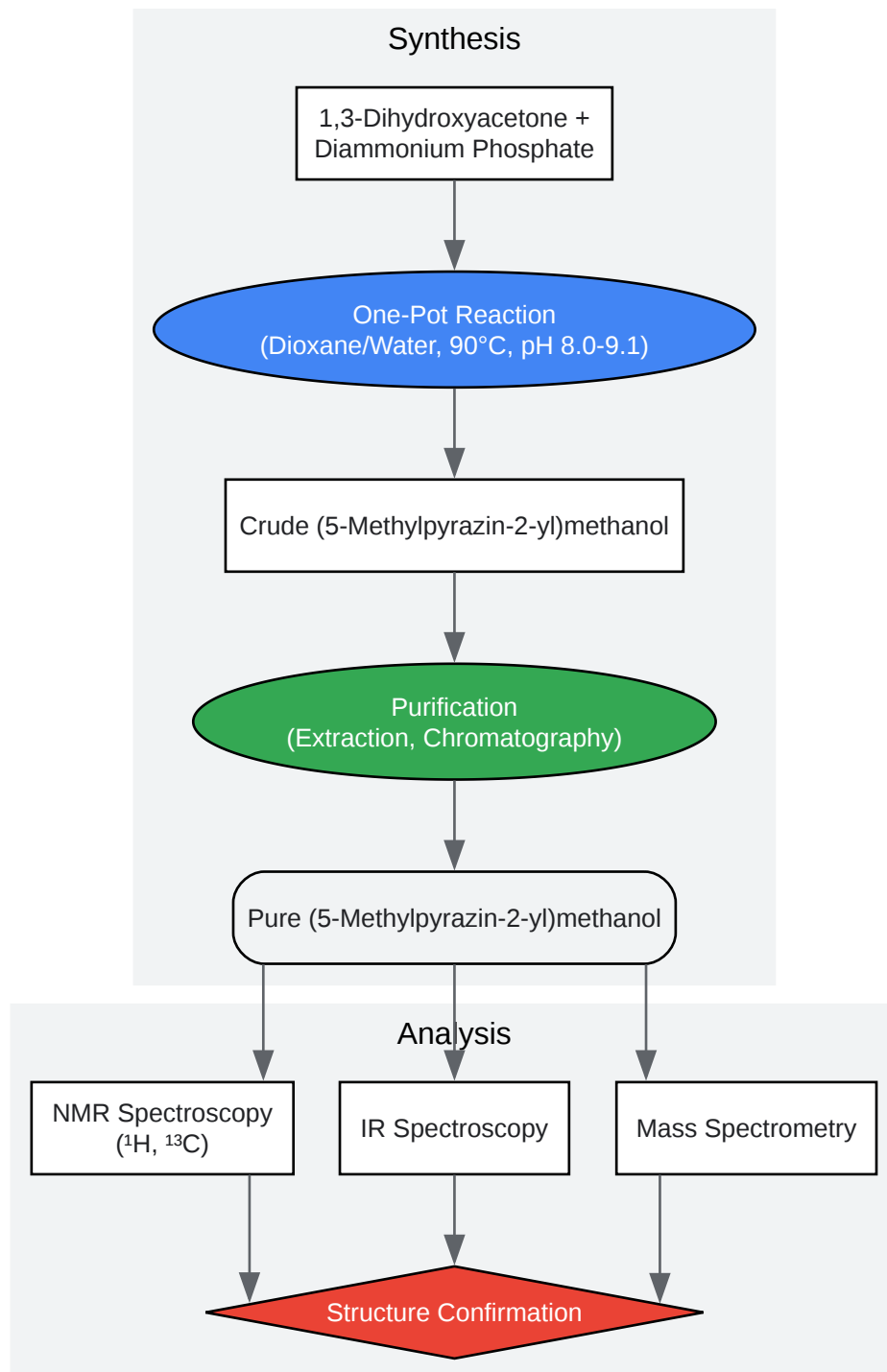
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of **(5-Methylpyrazin-2-yl)methanol**.

Synthesis and Analysis Workflow for (5-Methylpyrazin-2-yl)methanol



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Caption: A general workflow for the synthesis and analysis of the compound.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.

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